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Compound of Interest

(4-Fluoro-3-
Compound Name:
nitrophenyl)methanamine

Cat. No.: B1342181

In-depth Technical Guide: (4-Fluoro-3-
nitrophenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,
synthesis, and key reactions of (4-Fluoro-3-nitrophenyl)methanamine. This compound
serves as a valuable intermediate in the synthesis of various biologically active molecules,
particularly in the fields of pharmaceuticals, agrochemicals, and materials science.

Chemical Structure and Nomenclature

(4-Fluoro-3-nitrophenyl)methanamine is an aromatic amine characterized by a benzene ring
substituted with a fluorine atom, a nitro group, and a methanamine (aminomethyl) group.

IUPAC Name: (4-Fluoro-3-nitrophenyl)methanamine

Synonyms: 4-Fluoro-3-nitrobenzylamine

CAS Number: 771581-73-8

Molecular Formula: C7H7FN20:2
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e Chemical Structure:
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Caption: Chemical structure of (4-Fluoro-3-nitrophenyl)methanamine.

Physicochemical Properties

This section summarizes the key physical and chemical properties of (4-Fluoro-3-

nitrophenyl)methanamine and its commonly used hydrochloride salt.

Property

Value

Reference

Molecular Weight

170.14 g/mol (free base)

[1]

206.6 g/mol (HCI salt)

Appearance

Yellow solid

Melting Point

Not available for the free base.
The hydrochloride salt of the
analogous 4-nitrobenzylamine
has a melting point of
approximately 265 °C
(decomposes), and 3-
nitrobenzylamine
hydrochloride melts at 229-231
°C.[2]

Solubility

The hydrochloride salt of the
analogous 4-nitrobenzylamine
is soluble in a 1:1 mixture of
methanol and glacial acetic
acid (25 mg/mL). Specific
solubility data for the title
compound is not readily

available.

Storage

Store at 0-8 °C.
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Synthesis and Experimental Protocols

(4-Fluoro-3-nitrophenyl)methanamine is typically synthesized from commercially available
starting materials. A common synthetic route involves the reduction of the corresponding nitrile.

Synthesis of the Precursor: 4-Fluoro-3-nitrobenzonitrile

Reaction Scheme:

Potassium Nitrate (KNO3)
Sulfuric Acid (H2S0a4)

Niation /

4-Fluoro-3-nitrobenzonitrile

4-Fluorobenzonitrile

Reducing Agent
(e.g., Borane, LiAlH4, or Catalytic Hydrogenation)

wction /

(4-Fluoro-3-nitrophenyl)methanamine

4-Fluoro-3-nitrobenzonitrile
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Reducing Agent
(e.g., Hz, Pd/C or Trichlorosilane/DIPEA)

Nieroup Redu;tV

(3-Amino-4-fluorophenyl)methanamine

(4-Fluoro-3-nitrophenyl)methanamine

Kinase Signaling Pathway

Binding to ATP-binding site

Phosphorylation

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [(4-Fluoro-3-nitrophenyl)methanamine chemical
structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1342181#4-fluoro-3-nitrophenyl-methanamine-
chemical-structure-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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